molecular formula C9H18O3 B8331706 5-(2,2-Dimethoxy-ethoxy)-pent-1-ene

5-(2,2-Dimethoxy-ethoxy)-pent-1-ene

Cat. No. B8331706
M. Wt: 174.24 g/mol
InChI Key: ASPGRGSTTXDMSR-UHFFFAOYSA-N
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Patent
US09056141B2

Procedure details

2-(Pent-4-enyloxy)acetaldehyde was prepared in a 2-step process following the literature procedures with modifications (Glaser M, et al. Bioconjugate Chem. 2008, 19, 951-957). Thus, to a stirring suspension of sodium hydride (60% in mineral oil, 2.85 g, 71.4 mmol) in THF (40 mL) under nitrogen atmosphere was added through an addition funnel a solution of 4-penten-1ol (6.15 g, 71.4 mmol) in THF (20 mL) at room temperature. After completion of addition, the mixture was refluxed for 1 h and then cooled to room temperature. A solution of bromoacetaldehyde dimethyl acetal (11.5 g, 68 mmol) in THF (40 mL) was added dropwise at room temperature over a period of 20 min. The reaction mixture was then refluxed for 4 h, cooled to room temperature, and quenched with water (20 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic solutions were washed with brine (50 mL), dried over Na2SO4 and evaporated under vacuum. The crude residue was purified by flash silica gel chromatography eluting with step gradients of 0-10% ethyl acetate in hexane to afford 5-(2,2-dimethoxy-ethoxy)-pent-1-ene (5.5 g, 31.6 mmol, 44% yield).
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:8])[CH2:4][CH2:5][CH:6]=[CH2:7].[CH3:9][O:10][CH:11]([O:14][CH3:15])[CH2:12]Br>C1COCC1>[CH2:3]([O:8][CH2:12][CH:11]=[O:10])[CH2:4][CH2:5][CH:6]=[CH2:7].[CH3:9][O:10][CH:11]([O:14][CH3:15])[CH2:12][O:8][CH2:3][CH2:4][CH2:5][CH:6]=[CH2:7] |f:0.1|

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.15 g
Type
reactant
Smiles
C(CCC=C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
11.5 g
Type
reactant
Smiles
COC(CBr)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (20 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined organic solutions were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash silica gel chromatography
WASH
Type
WASH
Details
eluting with step gradients of 0-10% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
C(CCC=C)OCC=O
Name
Type
product
Smiles
COC(COCCCC=C)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.6 mmol
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09056141B2

Procedure details

2-(Pent-4-enyloxy)acetaldehyde was prepared in a 2-step process following the literature procedures with modifications (Glaser M, et al. Bioconjugate Chem. 2008, 19, 951-957). Thus, to a stirring suspension of sodium hydride (60% in mineral oil, 2.85 g, 71.4 mmol) in THF (40 mL) under nitrogen atmosphere was added through an addition funnel a solution of 4-penten-1ol (6.15 g, 71.4 mmol) in THF (20 mL) at room temperature. After completion of addition, the mixture was refluxed for 1 h and then cooled to room temperature. A solution of bromoacetaldehyde dimethyl acetal (11.5 g, 68 mmol) in THF (40 mL) was added dropwise at room temperature over a period of 20 min. The reaction mixture was then refluxed for 4 h, cooled to room temperature, and quenched with water (20 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic solutions were washed with brine (50 mL), dried over Na2SO4 and evaporated under vacuum. The crude residue was purified by flash silica gel chromatography eluting with step gradients of 0-10% ethyl acetate in hexane to afford 5-(2,2-dimethoxy-ethoxy)-pent-1-ene (5.5 g, 31.6 mmol, 44% yield).
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:8])[CH2:4][CH2:5][CH:6]=[CH2:7].[CH3:9][O:10][CH:11]([O:14][CH3:15])[CH2:12]Br>C1COCC1>[CH2:3]([O:8][CH2:12][CH:11]=[O:10])[CH2:4][CH2:5][CH:6]=[CH2:7].[CH3:9][O:10][CH:11]([O:14][CH3:15])[CH2:12][O:8][CH2:3][CH2:4][CH2:5][CH:6]=[CH2:7] |f:0.1|

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.15 g
Type
reactant
Smiles
C(CCC=C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
11.5 g
Type
reactant
Smiles
COC(CBr)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (20 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined organic solutions were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash silica gel chromatography
WASH
Type
WASH
Details
eluting with step gradients of 0-10% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
C(CCC=C)OCC=O
Name
Type
product
Smiles
COC(COCCCC=C)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.6 mmol
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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